Ethyl indole-3-carboxylate molecular weight
Ethyl indole-3-carboxylate molecular weight
An In-Depth Technical Guide to Ethyl Indole-3-Carboxylate for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of ethyl indole-3-carboxylate, a pivotal heterocyclic compound. We will move beyond its fundamental properties, such as molecular weight, to explore its synthesis, rigorous analytical characterization, and its significant role as a foundational scaffold in modern medicinal chemistry. The insights and protocols herein are designed to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this versatile molecule.
Core Physicochemical & Structural Properties
Ethyl indole-3-carboxylate is an organic compound featuring an indole ring system—a fusion of a benzene and a pyrrole ring—with an ethyl ester group at the C3 position.[1] Its molecular formula is C₁₁H₁₁NO₂.[2][3] At room temperature, it typically presents as a white to off-white or yellow crystalline solid.[1][3] While largely insoluble in water, it demonstrates moderate to good solubility in common organic solvents like ethanol, methanol, and dichloromethane.[1]
A precise understanding of its physicochemical properties is the cornerstone of its application in synthesis and analysis. The molecular weight is a critical parameter for stoichiometric calculations in reaction design and for confirmation of identity via mass spectrometry.
| Property | Value | Source(s) |
| Molecular Weight | 189.21 g/mol | [2][3][4][5] |
| Exact Mass | 189.078978594 Da | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | [2][3][6] |
| CAS Number | 776-41-0 | [2][4][6] |
| Appearance | White to off-white/yellow solid | [1][3][7] |
| Melting Point | 120-124 °C | [7] |
| IUPAC Name | ethyl 1H-indole-3-carboxylate | [2] |
| Synonyms | 3-(Ethoxycarbonyl)indole, Indole-3-carboxylic acid ethyl ester | [1][4][6] |
Synthesis: The Fischer Indole Synthesis Approach
The synthesis of indole derivatives is a foundational topic in heterocyclic chemistry. Among the various methods, the Fischer indole synthesis, discovered in 1883, remains a versatile and widely used reaction for creating the indole core from an arylhydrazone and an aldehyde or ketone under acidic conditions.[8][9] This method is often employed for producing substituted indoles, including precursors for antimigraine drugs of the triptan class.[9]
Causality in Experimental Design
The choice of the Fischer synthesis is predicated on its reliability and the accessibility of starting materials. The reaction proceeds through a[3][3]-sigmatropic rearrangement of the protonated phenylhydrazone, which forms an enamine intermediate.[9] The subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[9] The selection of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric and acetic acid, is crucial, especially for sterically demanding substrates, as it facilitates the key rearrangement and cyclization steps.[8]
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
This protocol describes a general procedure for synthesizing ethyl indole-3-carboxylate.
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Phenylhydrazone Formation:
-
In a round-bottom flask, dissolve ethyl pyruvate (1.0 equivalent) and phenylhydrazine (1.1 equivalents) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (a few drops).
-
Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone intermediate.
-
Filter the solid and wash with cold ethanol. The intermediate can be used directly in the next step.
-
-
Acid-Catalyzed Cyclization:
-
To a new flask, add the phenylhydrazone intermediate.
-
Carefully add a strong acid catalyst, such as polyphosphoric acid (PPA) or a pre-mixed solution of sulfuric acid in acetic acid, under an inert atmosphere (e.g., Argon).
-
Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
-
Work-up and Purification:
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure ethyl indole-3-carboxylate.
-
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized ethyl indole-3-carboxylate is a critical, self-validating step in any experimental workflow. A multi-technique approach ensures trustworthiness. Mass spectrometry confirms the molecular weight, while NMR spectroscopy elucidates the precise molecular structure.
Caption: Derivatization strategies for drug discovery.
Conclusion
Ethyl indole-3-carboxylate is far more than a simple chemical defined by its molecular weight. It is a foundational building block in organic synthesis with profound implications for drug discovery and development. Its straightforward synthesis via methods like the Fischer indole synthesis, combined with its amenability to diverse chemical modifications, ensures its continued relevance. A thorough understanding of its properties, synthesis, and analytical validation, as outlined in this guide, is essential for any scientist aiming to leverage the power of the indole scaffold in their research endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 247965, Ethyl Indole-3-carboxylate. Available at: [Link]
-
CP Lab Safety (n.d.). Ethyl indole-3-carboxylate, min 97%, 100 grams. Available at: [Link]
-
Tradeindia (n.d.). Ethyl Indole-3-carboxylate - Molecular Formula: C11h11no2. Available at: [Link]
-
Li, Y., et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Available at: [Link]
-
Al-Hourani, B. J., et al. (2016). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Scribd (n.d.). Indole 3 Carboxylate. Available at: [Link]
-
SpectraBase (n.d.). 1H NMR of ethyl 2-methyl-1H-indole-3-carboxylate. Available at: [Link]
-
SpectraBase (n.d.). Ethyl indole-3-carboxylate. Available at: [Link]
-
Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]
- Google Patents (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Wikipedia (n.d.). Fischer indole synthesis. Available at: [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols. Available at: [Link]
-
Karaboyacı, M. (2016). Synthesis of 3-Ethyl Indole. ResearchGate. Available at: [Link]
-
Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Organic Syntheses (n.d.). Indole-2-carboxylic acid, ethyl ester. Available at: [Link]
-
Al-Ostath, A. I., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
NIST (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. Available at: [Link]
-
S. G. K. et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Pest Management Science. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 589098, Methyl indole-3-carboxylate. Available at: [Link]
-
mzCloud (n.d.). Indole 3 carboxylic acid. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl Indole-3-Carboxylate at Attractive Price - High Purity & Reliable Quality [nacchemical.com]
- 4. 吲哚-3-羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl Indole-3-carboxylate - Molecular Formula: C11h11no2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 吲哚-3-羧酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
